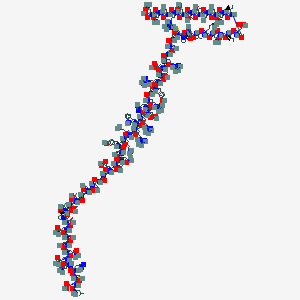
Benzoic acid, 3-(phenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-(phenylazo)-, also known as 3-phenylazobenzoic acid (PABA), is a chemical compound that has been widely used in scientific research. PABA is a yellow crystalline powder that is sparingly soluble in water and soluble in ethanol. It has a molecular weight of 277.29 g/mol and a melting point of 220-222°C.
Mecanismo De Acción
The mechanism of action of PABA is not well understood. It is believed that PABA can act as a hydrogen bond acceptor and donor, and can form coordination complexes with metal ions.
Efectos Bioquímicos Y Fisiológicos
PABA has been shown to have antioxidant properties and can scavenge free radicals. PABA can also inhibit the growth of some microorganisms, such as Escherichia coli and Staphylococcus aureus. PABA has been used as a sunscreen agent due to its ability to absorb UV radiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PABA in lab experiments is its availability and low cost. PABA is also relatively stable and can be stored for long periods of time. However, PABA is sparingly soluble in water, which can limit its use in aqueous solutions. PABA can also be sensitive to pH changes, which can affect its properties.
Direcciones Futuras
There are several future directions for the study of PABA. One area of research could be the development of new synthetic methods for PABA and its derivatives. Another area of research could be the investigation of the biological activity of PABA and its potential as a therapeutic agent. The use of PABA in the development of new materials, such as sensors and catalysts, could also be explored.
Métodos De Síntesis
PABA can be synthesized by the diazotization of 3-aminobenzoic acid followed by coupling with aniline. The reaction can be catalyzed by hydrochloric acid and the product can be purified by recrystallization.
Aplicaciones Científicas De Investigación
PABA has been widely used in scientific research as a pH indicator, a fluorescent probe, and a reagent for the determination of amino acids and peptides. PABA can also be used as a model compound for the study of azo dyes and their degradation products.
Propiedades
Número CAS |
14474-22-7 |
|---|---|
Nombre del producto |
Benzoic acid, 3-(phenylazo)- |
Fórmula molecular |
C13H10N2O2 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
3-phenyldiazenylbenzoic acid |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)10-5-4-8-12(9-10)15-14-11-6-2-1-3-7-11/h1-9H,(H,16,17) |
Clave InChI |
PSIKAQNVARWEFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O |
Sinónimos |
AZOBENZENE-3-CARBOXYLICACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)



